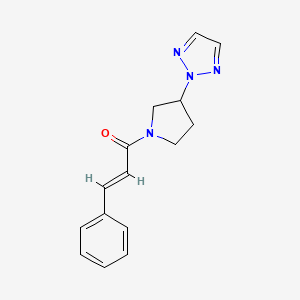

(E)-1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3-phenylprop-2-en-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

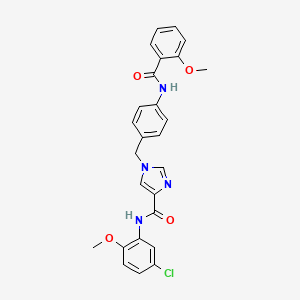

(E)-1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3-phenylprop-2-en-1-one, also known as TAK-242, is a small molecule compound that has been extensively studied in the field of immunology. It is a selective inhibitor of Toll-like receptor 4 (TLR4), which plays a crucial role in the innate immune system. TLR4 is responsible for recognizing and responding to bacterial lipopolysaccharides (LPS), which can cause sepsis and other inflammatory diseases. TAK-242 has shown promising results in preclinical studies as a potential therapeutic agent for sepsis and other inflammatory conditions.

Applications De Recherche Scientifique

Metal-Free Synthesis

Compounds containing triazole rings have been utilized in metal-free synthesis methods. For example, 1,2,4-triazolo[1,5-a]pyridines, which share structural similarities with the target compound, have been synthesized from N-(pyridin-2-yl)benzimidamides through a metal-free oxidative N-N bond formation process. This method is characterized by its short reaction times and high yields, making it an efficient approach for constructing biologically significant skeletons (Zheng et al., 2014).

Ligand Design for Metal Complexes

Triazole derivatives have been explored as ligands in the formation of palladium and platinum complexes. The introduction of triazole units into ligands has led to the development of novel complexes with potential applications in catalysis and materials science. For instance, new 1,2,3-triazole ligands have been synthesized and used to create mononuclear cis-dichloropalladium and platinum complexes, highlighting the versatility and coordination ability of triazole-containing compounds (Schweinfurth et al., 2009).

Photophysical Properties

The structural arrangement and electronic properties of triazole-containing compounds have been studied for their photophysical applications. Research on inverse and regular 2-pyridyl-1,2,3-triazole "click" complexes has revealed differences in their chemical and physical properties, such as ligand exchange stability and excited-state lifetimes. These findings are crucial for the design of materials with specific optical and electronic characteristics (Lo et al., 2015).

Selective Extraction and Separation

Triazinyl pyridines, which bear resemblance to the target compound in terms of nitrogen-rich heterocyclic structures, have been investigated for their ability to selectively extract certain metal ions, such as americium(III), from mixtures. This application is particularly relevant in the field of nuclear waste management and the recycling of valuable materials (Hudson et al., 2006).

Organic Electronics

Compounds with triazole and pyridine units have been incorporated into host materials for phosphorescent organic light-emitting diodes (PhOLEDs). By tuning the ratio of electron-donating and electron-accepting units, researchers have been able to optimize the electronic properties of these materials, leading to devices with lower turn-on voltages and higher efficiencies (Liu et al., 2018).

Propriétés

IUPAC Name |

(E)-3-phenyl-1-[3-(triazol-2-yl)pyrrolidin-1-yl]prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O/c20-15(7-6-13-4-2-1-3-5-13)18-11-8-14(12-18)19-16-9-10-17-19/h1-7,9-10,14H,8,11-12H2/b7-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORWHBMKXGCWAAP-VOTSOKGWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2N=CC=N2)C(=O)C=CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CC1N2N=CC=N2)C(=O)/C=C/C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Cyclopropyl-6-[4-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]pyrimidine](/img/structure/B2978629.png)

![(E)-ethyl 3-ethyl-2-((3,4,5-trimethoxybenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2978634.png)

![N-(3-fluoro-4-methylphenyl)-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2978638.png)

![N-(4-methylphenyl)-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2978639.png)

![4-methyl-3-nitro-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2978641.png)

![2-(5-(4-acetylpiperazin-1-yl)-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2978642.png)

![N-[2-[(2,2-dichloroacetyl)amino]ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide](/img/structure/B2978644.png)